(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid
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Overview
Description
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative with a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid typically involves the use of halogenated pyrimidines as starting materials. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyrimidine with a boronic acid reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone under specific conditions.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable building block for designing molecules with specific biological activities .
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(5-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring instead of a pyrimidine ring.
Uniqueness: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is unique due to the presence of both a trifluoromethyl group and a pyrimidine ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical reactions and applications .
Properties
Molecular Formula |
C5H4BF3N2O2 |
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Molecular Weight |
191.91 g/mol |
IUPAC Name |
[5-(trifluoromethyl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-10-4(6(12)13)11-2-3/h1-2,12-13H |
InChI Key |
CZGOVKYDUNUIJD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)C(F)(F)F)(O)O |
Origin of Product |
United States |
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